molecular formula C7H6F3NO3 B11798088 Methyl (2-(trifluoromethyl)furan-3-yl)carbamate

Methyl (2-(trifluoromethyl)furan-3-yl)carbamate

Cat. No.: B11798088
M. Wt: 209.12 g/mol
InChI Key: JLXJQUZFIKZVJG-UHFFFAOYSA-N
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Description

Methyl (2-(trifluoromethyl)furan-3-yl)carbamate is an organic compound with the molecular formula C7H6F3NO3. It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further linked to a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(trifluoromethyl)furan-3-yl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(trifluoromethyl)furan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (2-(trifluoromethyl)furan-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (2-(trifluoromethyl)furan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-(trifluoromethyl)phenyl)carbamate
  • Methyl (2-(trifluoromethyl)thiazol-4-yl)carbamate
  • Methyl (2-(trifluoromethyl)pyridin-4-yl)carbamate

Uniqueness

Methyl (2-(trifluoromethyl)furan-3-yl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H6F3NO3

Molecular Weight

209.12 g/mol

IUPAC Name

methyl N-[2-(trifluoromethyl)furan-3-yl]carbamate

InChI

InChI=1S/C7H6F3NO3/c1-13-6(12)11-4-2-3-14-5(4)7(8,9)10/h2-3H,1H3,(H,11,12)

InChI Key

JLXJQUZFIKZVJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(OC=C1)C(F)(F)F

Origin of Product

United States

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